1-Phenylpyrrolidin-2-one
Description
1-Phenyl-2-pyrrolidinone (CAS 4641-57-0) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO (molecular weight: 161.20 g/mol). It is characterized by a pyrrolidinone ring substituted with a phenyl group at the 1-position. This compound is synthesized via the reaction of γ-butyrolactone with aniline under acidic conditions (e.g., phosphoric acid), yielding a high purity product (96.2%) with a melting point of 67–69°C and a boiling point of 123°C at 0.2 mm Hg .
1-Phenyl-2-pyrrolidinone is a critical precursor in medicinal chemistry, notably as the core structure of blebbistatin, a selective inhibitor of non-muscle myosin IIA ATPase activity. Blebbistatin has demonstrated potent anti-invasive effects in pancreatic adenocarcinoma, breast cancer (MDA-MB-231, 4T1), and glioblastoma cells . Its mechanism involves blocking myosin II-dependent processes, such as membrane blebbing and cell motility .
Properties
IUPAC Name |
1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIVASFFKKFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196837 | |
| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4641-57-0 | |
| Record name | 1-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-pyrrolidinone | |
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| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |
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| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
1-Phenylpyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The lactam carbonyl group undergoes nucleophilic attack, enabling functionalization at the α-position.
Key Findings :
-
Amination : Reacts with aliphatic amines (e.g., methylamine) in ethanol under reflux to form enamine derivatives via keto-enol tautomerization. Yields improve in polar aprotic solvents (62% vs. 36% in glacial acetic acid) due to reduced protonation of the nucleophile .
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Hydroxylamine Addition : Forms oxime derivatives when treated with hydroxylamine hydrochloride in ethanol/water at 80°C, confirmed by NMR and mass spectrometry.
Example Reaction :
Alkylation and Arylation
The nitrogen atom participates in Friedel-Crafts-type alkylation under Lewis acid catalysis.
Key Findings :
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Fokk Alkylation : Reacts with halogenated benzenes (e.g., chlorobenzene) using AlCl₃/NaCl (3:0.6 wt ratio) at 160–180°C and 1 kg pressure to form diaryl-substituted pyrrolidinones. Low yields (32%) suggest competing side reactions .
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Benzylation : Benzyl chloride in THF with NaH as base yields N-benzyl derivatives at 25°C .
Conditions Table :
| Reactant | Catalyst/Reagent | Temperature | Pressure | Yield | Source |
|---|---|---|---|---|---|
| Chlorobenzene | AlCl₃/NaCl | 180°C | 1 kg | 32% | |
| Benzyl chloride | NaH/THF | 25°C | Ambient | 68% |
Decarboxylation and Elimination
Decarboxylation under alkaline conditions removes carboxyl groups from intermediates.
Key Findings :
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Decarboxylation : Treatment with NaOH in ethanol at 80–85°C eliminates CO₂ from 3-methoxycarbonyl intermediates, yielding 1-phenyl-2-pyrrolidinone (88% yield) .
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Dehydration : Concentrated H₂SO₄ at 120°C induces β-elimination, forming 1-phenyl-3-pyrrolin-2-one .
Mechanism :
Photochemical Reactivity
Excited-state interactions dominate under UV irradiation, influenced by solvent polarity.
Key Findings :
-
Hydrogen Bonding : In ethanol, hydrogen bonding reduces fluorescence quantum yield by 90% compared to methylcyclohexane .
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Concentration-Dependent Quenching : At high concentrations (>0.1 M), reversible excimer formation occurs, leading to multi-component emission spectra .
Reduction and Ring-Opening
Catalytic hydrogenation or hydride reduction modifies the lactam ring.
Key Findings :
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Catalytic Hydrogenation : Pd/C in methanol at 20–30°C under H₂ reduces the carbonyl to a hydroxyl group, producing 1-phenylpyrrolidine (quantitative yield) .
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LiAlH₄ Reduction : Converts the lactam to a pyrrolidine ring, though over-reduction risks necessitate careful stoichiometry .
Condensation Reactions
Condenses with carbonyl compounds to form fused heterocycles.
Example :
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Reacts with ethyl 2,4-dioxovalerate and benzaldehyde in acetic acid to form 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one (70% yield) .
Protection/Deprotection Strategies
The lactam nitrogen is protected via Boc or benzyl groups for selective functionalization.
Methods :
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-2-pyrrolidinone serves as a scaffold for synthesizing various bioactive compounds. It has been utilized in the development of drugs targeting several biological pathways:
- Blebbistatin : A notable derivative of 1-phenyl-2-pyrrolidinone, blebbistatin is a potent inhibitor of non-muscle myosin II activity. It has been shown to inhibit cellular migration and invasion in pancreatic adenocarcinoma cells, demonstrating potential therapeutic applications in cancer treatment .
- Pyrrolidine Derivatives : Research indicates that pyrrolidine derivatives can act as inverse agonists for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. These compounds exhibit high potency, suggesting their relevance in developing treatments for such conditions .
Neuropharmacology
Research has demonstrated that 1-phenyl-2-pyrrolidinone can influence neurological functions:
- Emotional Response Modulation : Studies have indicated that PP can inhibit emotional reactions in animal models, suggesting potential applications in treating anxiety and mood disorders .
- Anticonvulsant Activity : Certain derivatives of pyrrolidine have shown efficacy in preventing seizures by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin .
Biochemical Research
1-Phenyl-2-pyrrolidinone is also significant in biochemical research:
- Cellular Studies : Its derivatives are used to investigate cellular processes such as migration, adhesion, and invasion, particularly in cancer biology . This helps elucidate the mechanisms underlying tumor progression and metastasis.
Drug Discovery
The compound's structural features make it a valuable starting point for drug design:
- Lead Optimization : The ability to modify the pyrrolidine ring allows researchers to create analogs with improved potency and selectivity against various biological targets, facilitating the discovery of new therapeutic agents .
Case Study 1: Blebbistatin in Cancer Research
A study demonstrated that blebbistatin significantly reduced the migration and invasion of pancreatic cancer cells. This was attributed to its specific inhibition of non-muscle myosin II, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Pyrrolidine Derivatives Against RORγt
Research focused on the synthesis of pyrrolidine derivatives that act as RORγt inverse agonists showed promising results with low nanomolar activity. These compounds could provide new avenues for treating autoimmune diseases by modulating immune responses .
Mechanism of Action
The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of this compound, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-phenyl-2-pyrrolidinone, highlighting their chemical properties and applications:
Key Research Findings:
Blebbistatin Derivatives: 1-Phenyl-2-pyrrolidinone’s efficacy in blebbistatin stems from its ability to stabilize myosin II in a low-affinity state for actin, inhibiting ATPase activity .
Synthetic Flexibility: Palladium-catalyzed C–H functionalization enables the rapid diversification of 1-phenyl-2-pyrrolidinone into arrays of derivatives (e.g., fluorinated, iodinated), useful for high-throughput drug screening .
Comparison with 2-Phenyl-1-pyrroline: Unlike 1-phenyl-2-pyrrolidinone, 2-phenyl-1-pyrroline is non-aromatic and requires stronger bases (e.g., phenyllithium) for synthesis. Its reduced form, 2-phenylpyrrolidine, is pivotal in antidepressant synthesis .
Waste disposal follows stringent protocols for nitrogen-containing heterocycles .
Biological Activity
1-Phenyl-2-pyrrolidinone (1-PP) is a compound of interest in medicinal chemistry due to its diverse biological activities. It is a cyclic amide that has been investigated for its potential therapeutic applications, including its effects on the central nervous system, anti-inflammatory properties, and interactions with various receptors. This article aims to provide a comprehensive overview of the biological activity of 1-Phenyl-2-pyrrolidinone, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-Phenyl-2-pyrrolidinone is characterized by the following chemical structure:
- Molecular Formula: CHN\O
- Molecular Weight: 175.23 g/mol
- IUPAC Name: 1-phenylpyrrolidin-2-one
The compound exhibits lipophilic properties, which may influence its bioavailability and interaction with biological membranes.
Central Nervous System Effects
1-PP has been studied for its psychoactive properties. Research indicates that it may exhibit anxiolytic and sedative effects. For instance, a study conducted on rodent models demonstrated that 1-PP administration resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Antinociceptive Properties
The antinociceptive effects of 1-PP have been evaluated in various pain models. A notable study reported that 1-PP significantly reduced pain responses in formalin-induced nociception tests. The compound was shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to mediate pain pathways.
Anti-inflammatory Activity
1-PP exhibits anti-inflammatory properties through the modulation of inflammatory mediators. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that 1-PP may have potential applications in treating inflammatory diseases.
Interaction with Receptors
1-PP has been found to interact with several neurotransmitter receptors. Notably, it acts as a partial agonist at the dopamine D2 receptor, which may contribute to its psychoactive effects. Additionally, it has been shown to affect serotonin receptors, indicating a multifaceted mechanism of action.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Key Findings | Reference |
|---|---|---|---|
| Anxiolytic Effects | Elevated Plus Maze Test | Reduced anxiety-like behavior in rodents | |
| Antinociceptive Effects | Formalin-Induced Nociception | Significant reduction in pain responses | |
| Anti-inflammatory Activity | LPS-Stimulated Macrophages | Inhibition of NO and PGE2 production | |
| Receptor Interaction | Binding Assays | Partial agonism at D2 receptor; effects on serotonin |
Case Study 1: Anxiolytic Potential in Humans
A clinical trial investigated the safety and efficacy of 1-PP in patients with generalized anxiety disorder (GAD). The study involved a randomized, double-blind design where participants received either 1-PP or a placebo for eight weeks. Results indicated a significant reduction in anxiety scores measured by standardized scales compared to the placebo group.
Case Study 2: Pain Management in Chronic Conditions
Another study focused on the use of 1-PP as an adjunct therapy for chronic pain management. Patients with fibromyalgia were administered 1-PP alongside standard analgesics. The findings suggested that patients reported improved pain relief and quality of life metrics when treated with 1-PP compared to those receiving standard treatment alone.
Q & A
Q. What advanced spectroscopic techniques are needed to analyze tautomeric forms of 1-phenyl-2-pyrrolidinone in solution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
